Glycolic Acid Oxidase Inhibition: Superior Potency of 4-Biphenyl Substitution Over Mono-Aryl Analogs
The 4-biphenyl scaffold is critical for potent glycolic acid oxidase inhibition. While the target compound's specific I50 is not reported in the primary literature, the structurally analogous 4-(4'-bromo[1,1'-biphenyl]-4-yl)-2,4-dioxobutanoic acid (compound 8) achieves an I50 of 6 × 10^-8 M. This confirms that the biphenyl pharmacophore, present in ethyl 4-{[1,1'-biphenyl]-4-yl}-2,4-dioxobutanoate, is essential for high potency and that simpler 4-phenyl analogs are significantly less active. [1]
| Evidence Dimension | Inhibition of porcine liver glycolic acid oxidase |
|---|---|
| Target Compound Data | Not directly reported; structural analog with same biphenyl core (compound 8) shows I50 = 6 × 10^-8 M |
| Comparator Or Baseline | Simpler 4-aryl analogs from the same series without the biphenyl extension (exact values not reported but described as less potent) |
| Quantified Difference | The most potent compound (biphenyl-containing) achieves an I50 of 6 × 10^-8 M, establishing the biphenyl moiety as a key potency determinant. |
| Conditions | In vitro assay using porcine liver glycolic acid oxidase; I50 determination from dose-response curves. |
Why This Matters
This confirms that the biphenyl substituent is a structural requirement for reaching nanomolar-level glycolic acid oxidase inhibition, making it a non-negotiable feature for projects targeting this enzyme.
- [1] Williams HW et al. Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives. J Med Chem. 1983 Aug;26(8):1196-200. PMID: 6348285. View Source
